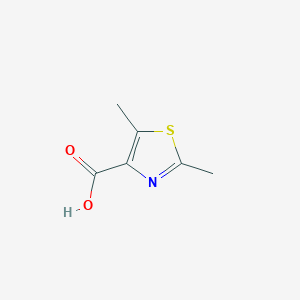

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dimethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHYBEFNQLGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550758 | |

| Record name | 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113366-73-7 | |

| Record name | 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethyl-1,3-thiazole-4-carboxylic acid CAS number 113366-73-7

An In-depth Technical Guide to 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid (CAS: 113366-73-7)

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous natural products and synthetic drugs.[3][4] This specific compound, identified by CAS number 113366-73-7, serves as a valuable building block for the synthesis of more complex molecules and has shown potential as a bioactive agent itself, notably exhibiting antibacterial activity against Staphylococcus aureus.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, offering a technical resource for professionals in the field.

Physicochemical and Structural Characteristics

The unique arrangement of the dimethyl substituents and the carboxylic acid group on the thiazole core dictates the compound's physical properties and chemical reactivity. These characteristics are fundamental for its application in synthesis and biological screening.

| Property | Value | Source |

| CAS Number | 113366-73-7 | [5] |

| Molecular Formula | C₆H₇NO₂S | [5] |

| Molecular Weight | 157.19 g/mol | [5] |

| Melting Point | 171-173 °C | [5] |

| Boiling Point (Predicted) | 306.2 ± 22.0 °C | [5] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 0.99 ± 0.32 | [5] |

| Storage Temperature | 2-8°C | [5][6] |

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through a variation of the classic Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[7][9]

The Hantzsch Synthesis Approach

The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials. The reaction proceeds by nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[9] For the target molecule, this translates to the reaction between ethyl 2-chloroacetoacetate and thioacetamide.

Caption: Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful isolation of the intermediate and final product with expected yields and purity confirms the reaction's progression.

Part A: Synthesis of Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate (Intermediate)

-

Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add thioacetamide (1.0 eq) and absolute ethanol (100 mL). Stir until the thioacetamide is fully dissolved.

-

Reaction: Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography.

Part B: Hydrolysis to this compound (Final Product)

-

Saponification: Dissolve the purified ethyl ester from Part A in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL).[10]

-

Reflux: Heat the mixture to reflux for 2-4 hours, until TLC indicates the complete consumption of the starting ester.[10]

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 10% hydrochloric acid. A precipitate will form.[10][11]

-

Isolation & Purification: Cool the mixture at 5°C for several hours to maximize precipitation.[11] Filter the resulting solid, wash with cold water, and dry under vacuum to afford the pure this compound.[11]

Analytical and Spectroscopic Profile

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound.[12][13][14] A reversed-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is typically effective.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₆H₇NO₂S, the expected [M+H]⁺ ion would be at m/z 158.02.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

-

¹H NMR: The spectrum is expected to show three distinct signals: two singlets corresponding to the two methyl groups (C2-CH₃ and C5-CH₃) at approximately 2.5-2.7 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.[9]

-

¹³C NMR: The spectrum will show six signals: two for the methyl carbons, one for the carboxylic carbon (~160-170 ppm), and three for the aromatic carbons of the thiazole ring.

-

Reactivity and Applications in Drug Discovery

The chemical nature of this compound makes it a versatile synthon in drug development. Its reactivity is centered on the carboxylic acid moiety and the thiazole ring.

Chemical Reactivity

The carboxylic acid group is the primary site for derivatization. It can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules.[2][4] This is a critical step for creating libraries of compounds for structure-activity relationship (SAR) studies. The thiazole ring itself is relatively stable due to its aromaticity but can undergo electrophilic substitution under specific conditions.

Potential as a Bioactive Agent

Thiazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][8][15][16] Specifically, 2,5-Dimethylthiazole-4-carboxylic acid has been noted for its potential antibacterial activity against Staphylococcus aureus.[5] This makes it a lead compound for further optimization.

Caption: Role as a lead compound in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage procedures are mandatory to ensure safety.

-

Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[5]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

-

Precautionary Measures:

-

Handling: Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][17] Avoid generating dust.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] The recommended storage temperature is 2-8°C (refrigerated).[5][6]

-

Disposal: Dispose of waste material in accordance with local, state, and national regulations. Do not allow the material to enter drains or water courses.[6][17]

-

Conclusion

This compound (CAS: 113366-73-7) is a well-defined heterocyclic compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Hantzsch reaction, combined with the versatile reactivity of its carboxylic acid functional group, establishes it as a valuable starting material for creating novel molecular entities. Its inherent biological activity, particularly against bacteria, further underscores its importance as a lead structure worthy of further investigation and development. This guide has consolidated the essential technical information required for its effective and safe utilization in a research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 5. 4-Thiazolecarboxylic acid, 2,5-dimethyl- | 113366-73-7 [chemicalbook.com]

- 6. 2,5-Dimethyl-1,3-thiazole | CAS#:4175-66-0 | Chemsrc [chemsrc.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical properties of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Introduction

This compound (CAS No: 113366-73-7) is a substituted heterocyclic compound belonging to the thiazole family. Thiazole rings are significant scaffolds in medicinal chemistry and drug development, appearing in numerous biologically active compounds, including vitamins (Thiamine, Vitamin B1) and pharmaceuticals. This molecule, featuring methyl groups at the 2 and 5 positions and a carboxylic acid at the 4 position, serves as a valuable building block in organic synthesis. Its potential as an antibacterial agent against Staphylococcus aureus has also been noted, making a thorough understanding of its physicochemical properties critical for researchers in chemical synthesis, pharmacology, and materials science.[1] This guide provides a detailed examination of these properties, grounded in available data and predictive models, and outlines core experimental protocols for their validation.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

Molecular Structure

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 113366-73-7 | [1][2] |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 171-173 °C | [1] |

| Boiling Point (Predicted) | 306.2 ± 22.0 °C | [1] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 0.99 ± 0.32 | [1] |

| Storage Temperature | Room Temperature / 2-8°C | [1][2] |

| InChI Key | AFHYBEFNQLGRFV-UHFFFAOYSA-N | [2] |

Section 2: Acidity and Reactivity

The defining functional group of this molecule is the carboxylic acid, which governs its acidity and serves as a primary site for chemical modification.

Dissociation Constant (pKa)

The predicted pKa of approximately 0.99 is notably acidic for a carboxylic acid, which typically have pKa values in the range of 3-5.[1] This predicted enhancement in acidity can be attributed to the electron-withdrawing nature of the heterocyclic thiazole ring, which stabilizes the resulting carboxylate anion. However, it is crucial to recognize this is a computational prediction. For comparison, the parent compound, thiazole-4-carboxylic acid, has a predicted pKa of 3.57.[3] Experimental verification is essential to confirm the true dissociation constant, as this property profoundly impacts solubility, ionization state at physiological pH, and reactivity.

Chemical Reactivity

The carboxylic acid moiety is a versatile functional handle for synthetic transformations. It can readily undergo standard reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Activation (e.g., with oxalyl chloride or carbodiimides) followed by reaction with primary or secondary amines to yield amides.[4]

-

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

These reactions allow for the incorporation of the 2,5-dimethylthiazole scaffold into larger, more complex molecules, a common strategy in the synthesis of potential drug candidates.

Section 3: Spectroscopic Profile

Spectroscopic analysis is fundamental for structure elucidation and purity assessment. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure provides valuable guidance for experimental characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.

-

A singlet integrating to 3H for the methyl group at the C2 position.

-

A singlet integrating to 3H for the methyl group at the C5 position.

-

A very broad singlet, far downfield (typically >10 ppm), for the acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.[5]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals.

-

Carboxyl Carbon (C=O): Deshielded, appearing in the 160-180 ppm region.[5]

-

Thiazole Ring Carbons (C2, C4, C5): These aromatic/heterocyclic carbons would likely appear between 110-160 ppm.

-

Methyl Carbons (-CH₃): Two shielded signals in the aliphatic region, typically below 30 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carboxylic acid functional group.

Section 4: Experimental Protocols for Property Determination

To ensure scientific integrity, predicted values must be validated through empirical measurement. The following section details standardized protocols for determining key physicochemical properties.

Protocol 1: Experimental Determination of Melting Point

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Rationale: The melting point is a crucial indicator of purity. A sharp, narrow melting range (e.g., < 2°C) is characteristic of a pure substance, while impurities typically depress and broaden the range.

-

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (171°C).[1]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

-

Reporting: Report the melting point as the range T₁ - T₂.

-

Protocol 2: Potentiometric Titration for pKa Determination

-

Objective: To experimentally measure the acid dissociation constant (pKa).

-

Rationale: Potentiometric titration is a highly accurate method that relies on measuring the pH of a solution as a standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

Workflow Diagram:

Caption: Workflow for experimental pKa determination via potentiometric titration.

-

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent (e.g., methanol or ethanol) may be required if aqueous solubility is low.

-

Titrant Preparation: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration:

-

Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record both the added volume and the pH.

-

Continue adding titrant well past the expected equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest slope) using the first or second derivative of the curve.

-

Identify the volume of NaOH at the half-equivalence point (V₁/₂).

-

The pH of the solution at V₁/₂ is the experimental pKa of the acid.

-

-

Conclusion

This compound is a well-defined solid compound with physicochemical properties dominated by its carboxylic acid functionality and heterocyclic core. Its predicted high acidity, moderate melting point, and versatile reactivity make it an important intermediate for chemical synthesis. The predictive data presented herein offers a strong foundation for its application, while the outlined experimental protocols provide a clear path for empirical validation, ensuring the scientific rigor required in research and drug development.

References

- 1. 4-Thiazolecarboxylic acid, 2,5-dimethyl- | 113366-73-7 [chemicalbook.com]

- 2. This compound | 113366-73-7 [sigmaaldrich.com]

- 3. 4-Thiazolecarboxylic acid - Protheragen [protheragen.ai]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details its molecular properties, a robust synthesis protocol via the Hantzsch thiazole synthesis, methods for structural elucidation including predicted spectroscopic data, and a discussion of its potential applications in drug discovery. The content is structured to provide both foundational knowledge and practical insights for laboratory professionals.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of approved drugs and clinical candidates. Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2]

This compound (DMTC) is a specific derivative that serves as a valuable building block in organic synthesis. The presence of two methyl groups and a reactive carboxylic acid handle allows for diverse chemical modifications, making it an attractive starting point for the development of novel chemical entities. This guide will explore the core chemical and physical characteristics of DMTC, providing researchers with the foundational knowledge required for its synthesis, characterization, and application.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂S | [3] |

| Molecular Weight | 157.19 g/mol | [3] |

| CAS Number | 113366-73-7 | [3] |

| Appearance | Solid | |

| Melting Point | 171-173 °C | |

| Boiling Point | 306.2 ± 22.0 °C (Predicted) | |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | |

| pKa | 0.99 ± 0.32 (Predicted) | |

| InChI Key | AFHYBEFNQLGRFV-UHFFFAOYSA-N |

Synthesis and Mechanistic Pathway

The most direct and widely recognized method for constructing the thiazole ring of DMTC is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For DMTC, the synthesis is logically performed in two stages:

-

Stage 1: Synthesis of the intermediate, ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate, from thioacetamide and ethyl 2-chloro-3-oxobutanoate.

-

Stage 2: Base-catalyzed hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Hantzsch Synthesis Pathway

The diagram below outlines the chemical transformation from starting materials to the final product.

Caption: Hantzsch synthesis pathway for DMTC.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. The successful formation of the ester intermediate in Stage 1 is a prerequisite for the hydrolysis in Stage 2. Characterization at each stage confirms the transformation and purity.

Stage 1: Synthesis of Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate

-

Rationale: This step builds the core heterocyclic ring. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. The reflux condition provides the necessary activation energy for the condensation and subsequent dehydration to form the aromatic thiazole ring.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (100 mL).

-

Dissolution: Stir the mixture at room temperature until the thioacetamide is fully dissolved.

-

Reactant Addition: Slowly add ethyl 2-chloro-3-oxobutanoate (16.46 g, 0.1 mol) to the solution dropwise over 15 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The disappearance of starting materials and the appearance of a new, higher Rf spot indicates product formation.

-

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Extraction: Pour the residue into 100 mL of deionized water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified further by column chromatography if necessary.

Stage 2: Hydrolysis to this compound

-

Rationale: A strong base like sodium hydroxide is required to saponify the stable ethyl ester. The use of a water/ethanol co-solvent system ensures the miscibility of both the ester and the aqueous base.[4] Acidification is the critical step to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Setup: Dissolve the crude ethyl ester from Stage 1 in a mixture of ethanol (50 mL) and a 10% aqueous sodium hydroxide solution (50 mL) in a 250 mL round-bottom flask.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Self-Validation: Monitor by TLC until the ester spot has completely disappeared. The product will be a water-soluble salt at the baseline.

-

-

Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Cool the remaining aqueous solution in an ice bath. Acidify slowly with 2M hydrochloric acid (HCl) while stirring, until the pH is approximately 2-3. A white or off-white precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL) to remove residual salts.

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

Characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic data are predicted based on the known effects of the functional groups on the thiazole scaffold.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.

| Predicted ¹H NMR (400 MHz, DMSO-d₆) | Predicted ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~13.0 (s, 1H, broad) | Carboxylic Acid (-COOH) |

| ~2.65 (s, 3H) | Methyl at C2 (-CH₃) |

| ~2.50 (s, 3H) | Methyl at C5 (-CH₃) |

-

Justification: The carboxylic acid proton is expected to be highly deshielded and broad due to hydrogen bonding. The methyl protons attached to the aromatic thiazole ring are expected in the ~2.5-2.7 ppm region. In the ¹³C spectrum, the carbonyl carbon is the most downfield signal. The quaternary carbons of the thiazole ring (C2, C4, C5) are predicted based on published data for similar thiazole structures, with C2 typically being the most deshielded.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

Broad O-H Stretch: A very broad absorption is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp absorption is expected around 1700-1725 cm⁻¹ for the carbonyl (C=O) of the carboxylic acid.

-

C=N and C=C Stretches: Aromatic ring stretches for the thiazole C=N and C=C bonds are expected in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): For electron impact (EI) or electrospray ionization (ESI), the molecular ion peak would be observed at m/z ≈ 157.19, corresponding to the molecular weight of the compound.

Comprehensive Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final, characterized product, emphasizing the points of quality control and validation.

Caption: Workflow for DMTC Synthesis and Characterization.

Applications in Drug Discovery and Materials Science

This compound is not merely a laboratory chemical but a potent scaffold for creating high-value molecules. Its potential is rooted in the established bioactivity of the thiazole core.

-

Antibacterial Agents: The thiazole ring is a key component of several antibacterial drugs. DMTC has been noted for its potential activity against Staphylococcus aureus, suggesting its utility as a lead structure for developing new antibiotics.

-

Anticancer Therapeutics: Thiazole-carboxamide derivatives have shown significant promise as inhibitors of various protein kinases and as antiproliferative agents against numerous cancer cell lines.[6] The carboxylic acid group of DMTC is an ideal anchor point for amide coupling, enabling the rapid synthesis of compound libraries for screening against cancer targets.

-

Antioxidant Compounds: Certain thiazole-carboxamides have demonstrated potent free-radical scavenging abilities, outperforming standard antioxidants in vitro.[2] This suggests a potential role for DMTC derivatives in therapies targeting oxidative stress-related diseases.

The diagram below illustrates how DMTC can be used as a central scaffold (pharmacophore) for chemical elaboration in a drug discovery program.

Caption: DMTC as a versatile scaffold in drug discovery.

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its straightforward preparation via the Hantzsch synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it highly valuable for researchers in drug discovery and materials science. This guide provides the essential technical details to empower scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Thiazolecarboxylic acid, 2,5-dimethyl- | 113366-73-7 [chemicalbook.com]

- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]

Biological activity of dimethyl-thiazole-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Dimethyl-Thiazole-Carboxylic Acid Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique planar and aromatic structure, which exhibits significant π-electron delocalization, makes it a privileged scaffold in the design of novel therapeutic agents.[3] This structural motif is not only present in essential natural molecules like Vitamin B1 (Thiamine) but also forms the core of numerous synthetic drugs with a wide array of pharmacological activities.[2][4] Among the vast library of thiazole-based compounds, derivatives of dimethyl-thiazole-carboxylic acid have emerged as a particularly promising class, demonstrating a remarkable spectrum of biological activities.

These derivatives are being extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant agents.[3][4][5][6][7] The versatility of the thiazole nucleus allows for structural modifications at various positions, enabling researchers to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile to counter challenges like drug resistance.[1][8] This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and detailed methodologies for evaluating dimethyl-thiazole-carboxylic acid derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis Strategies for Thiazole Carboxylic Acid Derivatives

The generation of a diverse chemical library is the foundational step in drug discovery. The Hantzsch thiazole synthesis remains a classic and efficient method for forming the core thiazole ring, which can then be further functionalized.[9] A common synthetic route to obtain the target carboxylic acids involves the hydrolysis of a corresponding ester precursor.

A general workflow begins with a precursor like ethyl 2,4-dimethylthiazole-5-carboxylate, which is refluxed in an aqueous solution of a base such as sodium hydroxide (NaOH) in an ethanol/water mixture.[10] Following the reaction, the ethanol is removed, and the aqueous layer is acidified to precipitate the desired carboxylic acid. This straightforward and high-yielding process allows for the reliable production of the core scaffold for subsequent biological evaluation.[10]

Caption: General workflow for the synthesis of 2,4-dimethylthiazole-5-carboxylic acid.

Part 2: Spectrum of Biological Activities and Mechanisms of Action

The therapeutic potential of dimethyl-thiazole-carboxylic acid derivatives is broad, with significant findings in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Thiazole derivatives have demonstrated potent antiproliferative effects across a wide range of human tumor cell lines.[11][12] The mechanism of action often involves the inhibition of critical signaling pathways that control cell growth, differentiation, and survival.[13]

Mechanism of Action: A key mechanism is the inhibition of protein kinases. Dysregulated kinase activity is a hallmark of many cancers, and thiazole-containing small molecules have been designed as potent kinase inhibitors.[13] For instance, certain benzothiazole derivatives have shown inhibitory effects on the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation and survival.[13] Other reported mechanisms for thiazole derivatives include the induction of apoptosis (programmed cell death), evidenced by DNA fragmentation and mitochondrial depolarization, and cell cycle arrest.[11]

Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Noted Mechanism | Reference |

|---|---|---|---|---|

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | Leukemia (RPMI-8226) | 0.08 | Broad-spectrum cytotoxicity | [12] |

| Phthalimido-1,3-thiazole derivative | Not specified | - | Not specified | [7] |

| Benzothiazole-pyridine derivative | Breast (MCF-7), Glioblastoma (U87 MG), Lung (A549) | 0.30 - 0.45 | PI3K/mTORC1 Inhibition | [13] |

| Thiazole carboxamide derivative | Not specified | 0.04 ± 0.01 | Kinase Inhibition (GSK-3β) |[13] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics.[14] Thiazole derivatives have shown considerable promise as both antibacterial and antifungal agents.[6][15]

Mechanism of Action: The antimicrobial action of thiazoles can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. One such target is DNA gyrase, an enzyme critical for bacterial DNA replication.[16] By inhibiting this enzyme, the compounds prevent bacterial proliferation. Other mechanisms include the disruption of cell wall synthesis and the depolarization of the cell membrane.[16] The broad applicability of these compounds has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[14][17]

Data Summary: Antimicrobial Activity

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzo[d]thiazole derivatives | MRSA, E. coli | 50 - 75 | [14] |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | Various bacteria & fungi | 7.8 - 93.7 | [16] |

| Thiazole-based Schiff base | S. aureus, E. coli | 200 (concentration tested) | [16] |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative | Gram-positive bacteria | 1.95 - 15.62 |[18] |

Anti-inflammatory Activity

Inflammation is a biological response that, when dysregulated, can lead to chronic diseases.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can have side effects.[19] Thiazole derivatives, such as the NSAID Meloxicam, represent a valuable class of anti-inflammatory agents.[1][9]

Mechanism of Action: The anti-inflammatory effects of these compounds are often evaluated through their ability to inhibit protein denaturation, a key feature of inflammation.[20][21] Another critical mechanism is the stabilization of lysosomal membranes.[22] During inflammation, lysosomes can rupture and release enzymes that cause tissue damage; stabilizing these membranes is a hallmark of effective anti-inflammatory drugs.[21][22] Furthermore, inhibition of enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX), which are central to the inflammatory cascade, is another well-established mechanism.[19][20]

Part 3: Methodologies for Biological Evaluation

Rigorous and standardized in vitro assays are essential for the initial screening and characterization of new chemical entities.[23] The following protocols are foundational for assessing the anticancer, antimicrobial, and anti-inflammatory activities of dimethyl-thiazole-carboxylic acid derivatives.

Protocol: In Vitro Anticancer Drug Screening via Cytotoxicity Assay

The principle of drug sensitivity testing is to expose cancer cells to a library of compounds and measure the effect on cell viability.[24][25] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Workflow for Anticancer Screening

Caption: A standardized workflow for assessing the anticancer activity of test compounds.

Detailed Steps:

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Add the compounds to the cells.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle solvent (vehicle control), and cells treated with a standard anticancer drug like Doxorubicin (positive control).

-

Incubation: Incubate the plates for a period of 48 to 72 hours.[11]

-

Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. Afterwards, remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[26]

Protocol: In Vitro Antimicrobial Susceptibility Testing (AST)

The goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[27][28] Broth microdilution is a standardized and widely used method.[27][29]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[30]

Detailed Steps:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium or fungus (e.g., S. aureus, E. coli, C. albicans) in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls:

-

Growth Control: Wells containing only broth and the inoculum (no compound).

-

Sterility Control: Wells containing only broth (no inoculum).

-

Positive Control: A standard antibiotic (e.g., Ofloxacin, Ketoconazole) is tested in parallel.[14]

-

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[28][30] This can be assessed visually or with a plate reader.

Protocol: In Vitro Anti-inflammatory Activity Assay

The inhibition of heat-induced protein denaturation is a common and rapid method for screening anti-inflammatory activity.[19][20][22]

Principle: Denaturation of proteins is a well-documented cause of inflammation.[20] The ability of a compound to prevent the denaturation of a protein like bovine serum albumin (BSA) or egg albumin when heated is indicative of its anti-inflammatory potential.[21][22]

Detailed Steps:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of 0.5% w/v bovine serum albumin.[22]

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by increasing the temperature to 57-70°C for 30 minutes.[22]

-

Cooling: Allow the samples to cool to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[22]

-

Controls: A control solution without the test compound is used, which will have the maximum turbidity. A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.[22]

-

Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion and Future Perspectives

Dimethyl-thiazole-carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds.[1][8] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential in addressing global health challenges. The synthetic accessibility of the thiazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutics with improved potency and reduced toxicity.[8]

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds.[31] The application of advanced techniques such as biophysical assays (e.g., SPR, ITC) and cellular thermal shift assays (CETSA) can validate direct target engagement and uncover novel mechanisms of action.[32][33] Furthermore, exploring drug combination strategies and developing advanced drug delivery systems will be crucial for translating the in vitro promise of these derivatives into clinically successful therapies. The continued investigation of this remarkable chemical scaffold holds immense potential for the future of drug discovery.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jchemrev.com [jchemrev.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. journalajrb.com [journalajrb.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bbrc.in [bbrc.in]

- 23. mdpi.com [mdpi.com]

- 24. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 25. researchgate.net [researchgate.net]

- 26. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. integra-biosciences.com [integra-biosciences.com]

- 29. woah.org [woah.org]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. benchchem.com [benchchem.com]

- 32. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Privileged Motif for Targeting Key Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in both natural products, such as thiamine (Vitamin B1), and a multitude of synthetic drugs underscores its remarkable versatility as a pharmacophore. The unique electronic properties and structural rigidity of the thiazole nucleus, coupled with its capacity for diverse substitutions, allow for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide array of biological targets. This guide provides a comprehensive exploration of the therapeutic targets of 2,5-dimethyl-thiazole compounds and their derivatives, offering insights into their mechanisms of action and providing a practical framework for their investigation in a drug discovery context. While much of the existing research focuses on more complex 2,5-disubstituted thiazole derivatives, the foundational principles and identified targets provide a strong rationale for the exploration of simpler 2,5-dimethylated analogs as potentially potent therapeutic agents.

I. Anticancer Therapeutic Targets: Intercepting Malignant Signaling

The thiazole scaffold has been extensively exploited in the design of novel anticancer agents, demonstrating efficacy against a range of malignancies. These compounds often function by inhibiting key enzymes that drive cancer cell proliferation, survival, and metastasis.

A. Cyclin-Dependent Kinase 9 (CDK9): A Transcriptional Gatekeeper

Cyclin-Dependent Kinase 9 (CDK9) plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.[1] In many cancers, including acute myeloid leukemia, there is a hyper-activation of CDK9, leading to the overexpression of anti-apoptotic proteins and oncogenes.[1] Consequently, CDK9 has emerged as a promising therapeutic target.

Recent studies have identified 2,5-disubstituted thiazole derivatives as potent inhibitors of CDK9.[1] For instance, a synthesized compound, referred to as compound 24 in one study, demonstrated significant inhibitory activity against CDK9 with an IC50 value of 5.5 nM and potent anti-proliferative effects against MOLM-13 leukemia cells (IC50 = 0.034 μM).[1] Mechanistically, these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]

Diagram: CDK9 Inhibition by 2,5-Disubstituted Thiazole Derivatives

Caption: Inhibition of CDK9-mediated transcription by 2,5-disubstituted thiazole compounds.

B. c-Met Kinase: A Driver of Metastasis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation. Aberrant c-Met signaling is a hallmark of many aggressive cancers. Thiazole and thiadiazole carboxamide derivatives have been designed and synthesized as potent c-Met inhibitors.[2][3] One promising compound, 51am, demonstrated potent inhibition of c-Met and induced cell cycle arrest and apoptosis in cancer cells.[2][3]

C. Epidermal Growth Factor Receptor (EGFR): A Pro-Survival Signal

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Thiazole-containing compounds have been developed as effective EGFR inhibitors.[4][5] For instance, certain pyrazolyl-thiazole derivatives have shown marked EGFR inhibitory activity with IC50 values in the nanomolar range.[4] These compounds often exhibit significant cytotoxicity against cancer cell lines that are dependent on EGFR signaling.[4][5]

II. Anti-inflammatory Therapeutic Targets: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole derivatives have shown significant promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.

A. Cyclooxygenase-2 (COX-2): A Key Mediator of Pain and Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy. A number of thiazole derivatives have been identified as potent and selective COX-2 inhibitors.[6][7][8] For example, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been shown to be potent and orally active selective COX-2 inhibitors.[6]

Diagram: COX-2 Inhibition by Thiazole Derivatives

Caption: Thiazole derivatives block the conversion of arachidonic acid to prostaglandins by inhibiting the COX-2 enzyme.

III. Antifungal Therapeutic Targets: Combating Fungal Pathogens

Invasive fungal infections pose a significant threat to immunocompromised individuals. The thiazole scaffold is a key component of several antifungal drugs, primarily targeting the synthesis of ergosterol, an essential component of the fungal cell membrane.

A. Lanosterol 14α-demethylase (CYP51): A Critical Enzyme in Ergosterol Biosynthesis

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that catalyzes a crucial step in the biosynthesis of ergosterol.[9][10][11][12][13] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and inhibiting growth.[10] Numerous azole antifungals, which often contain a thiazole or a related azole ring, function through the inhibition of CYP51.[9][11][12] The nitrogen atom of the azole ring coordinates with the heme iron atom in the active site of CYP51, preventing substrate binding.[11]

IV. Experimental Protocols for Target Validation

The following protocols provide a framework for evaluating the therapeutic potential of novel 2,5-dimethyl-thiazole compounds against the identified targets.

A. In Vitro Kinase Inhibition Assay (General Protocol for CDK9, c-Met, EGFR)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., CDK9/Cyclin T1, c-Met, EGFR)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a multi-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: General Kinase Inhibition Assay Workflow

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

B. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.[2][3]

Materials:

-

Cancer cell line of interest (e.g., MOLM-13, A549)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to an untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

V. Quantitative Data Summary

The following table summarizes the inhibitory activities of representative thiazole derivatives against various therapeutic targets.

| Compound Class | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| 2,5-Disubstituted Thiazole | CDK9 | 5.5 | MOLM-13 | 0.034 | [1] |

| Thiazole Carboxamide | c-Met | 2.54 | MKN-45 | - | [14] |

| Pyrazolyl-Thiazole | EGFR | 60 | MCF-7 | 0.07 | [4] |

| Imidazo[2,1-b]thiazole | COX-2 | 300 | - | - | [6] |

| Phenylthiazole | Fungal CYP51 | - | C. albicans | MIC: 1-16 µg/mL | [15] |

VI. Conclusion and Future Directions

The thiazole scaffold, particularly with a 2,5-disubstitution pattern, has proven to be a highly valuable framework for the development of potent and selective inhibitors of key therapeutic targets in oncology, inflammation, and infectious diseases. The accumulated evidence strongly suggests that even simpler 2,5-dimethyl-thiazole derivatives warrant further investigation as potential drug candidates. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2,5-dimethyl-thiazole compounds against the targets outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-target complexes, will provide invaluable insights for the rational design of next-generation thiazole-based therapeutics.

VII. References

-

Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

-

Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

-

Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

-

Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. --INVALID-LINK--

-

Abdel-Maksoud, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2253. --INVALID-LINK--

-

El-Sayed, N. N. E., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661. --INVALID-LINK--

-

Acar, Ç., et al. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 7(33), 29013-29031. --INVALID-LINK--

-

Oniga, S., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(7), 1784. --INVALID-LINK--

-

Abdelgawad, M. A., et al. (2021). Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 115, 105221. --INVALID-LINK--

-

Ghosh, S., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-25. --INVALID-LINK--

-

Shao, H., et al. (2025). Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. Bioorganic Chemistry, 160, 108436. --INVALID-LINK--

-

Abourehab, M. A. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. --INVALID-LINK--

-

Sağlık, B. N., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 24(24), 6439-6447. --INVALID-LINK--

-

Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29141-29156. --INVALID-LINK--

-

Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. FEMS Microbiology Letters, 149(1), 31-36. --INVALID-LINK--

-

Li, H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. --INVALID-LINK--

-

Smolecule. (n.d.). Buy 2,5-Dimethylthiazole | 4175-66-0. --INVALID-LINK--

-

Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Biology, 7(4), 143-161. --INVALID-LINK--

-

Strushkevich, N., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Molecular Biology, 397(4), 1067-1078. --INVALID-LINK--

-

Parker, J. E., et al. (2014). Inhibition of lanosterol binding to C. albicans CYP51 by azole fungicides. ResearchGate. --INVALID-LINK--

-

Lutz, I., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 146-153. --INVALID-LINK--

-

BenchChem. (2025). Discovery and synthesis of novel thiazole-based compounds. --INVALID-LINK--

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(7), 2893-2906. --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylthiazole. PubChem. --INVALID-LINK--

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. --INVALID-LINK--

-

Li, Y., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. --INVALID-LINK--

-

Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. ACS Infectious Diseases, 3(11), 837-846. --INVALID-LINK--

-

Rana, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. --INVALID-LINK--

-

Al-Omair, M. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Advances, 15(20), 13686-13702. --INVALID-LINK--

-

Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Molecules, 27(19), 6653. --INVALID-LINK--

-

Morales, F., & Giordano, A. (2016). Overview of CDK9 as a target in cancer research. Cell Cycle, 15(4), 519-527. --INVALID-LINK--

-

Smolecule. (n.d.). Buy 2,5-Dimethyl-4-phenylthiazole | 19968-59-3. --INVALID-LINK--

-

Cerić, H., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(13), 4226. --INVALID-LINK--

-

Oniga, S., et al. (2025). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. ResearchGate. --INVALID-LINK--

-

Wagner, C. C., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 284, 117006. --INVALID-LINK--

-

Giordano, A., & Morales, F. (2025). CDK9 a Potential Target for Drug Development. ResearchGate. --INVALID-LINK--

-

Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7312. --INVALID-LINK--

-

Zhang, W., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1345. --INVALID-LINK--

-

Sharma, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. --INVALID-LINK--

-

Rangappa, S., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 107, 117688. --INVALID-LINK--

-

Al-Ghorbani, M., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. --INVALID-LINK--

-

Oniga, S., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(20), 4729. --INVALID-LINK--

-

Stankova, I., et al. (2023). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 28(15), 5830. --INVALID-LINK--

-

Yurttaş, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(10), 2663. --INVALID-LINK--

-

Sharma, S., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5192. --INVALID-LINK--

-

Lesyk, R., et al. (2017). Anticancer activity of 2,5-substituted thiazolidinone derivatives. ResearchGate. --INVALID-LINK--

-

Capanoglu, E., et al. (2023). Characterization and Bioactive Properties of Exopolysaccharides from Pediococcus ethanolidurans Isolated from Kırçan (Smilax excelsa L.) Pickles. Foods, 12(15), 2931. --INVALID-LINK--

-

FooDB. (2010). Showing Compound 2,5-Dimethylthiazole (FDB010962). --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. clyte.tech [clyte.tech]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a vast spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-documented member of this family: 2,5-Dimethyl-1,3-thiazole-4-carboxylic acid. While the precise mechanism of action for this compound is not extensively detailed in peer-reviewed literature, this document serves as a comprehensive roadmap for its elucidation. By synthesizing data from structurally related compounds and known biological activities of the thiazole-4-carboxylic acid pharmacophore, we will propose and explore hypothesized mechanisms of action. This guide provides the theoretical framework and detailed experimental protocols necessary to systematically investigate the biological targets and signaling pathways of this compound, thereby empowering researchers to unlock its therapeutic or agrochemical potential.

The Thiazole Moiety: A Privileged Scaffold in Bioactive Molecules

The 1,3-thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a variety of natural products, including vitamin B1 (thiamine), and is a key component in numerous synthetic compounds with diverse pharmacological properties.[1][2] The unique electronic properties of the thiazole ring allow it to participate in various non-covalent interactions with biological macromolecules, making it a "privileged scaffold" in drug design.[3] Molecules incorporating the thiazole ring have been successfully developed as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic agents.[1][4][5][6]

The carboxylic acid functional group at the 4-position of the thiazole ring is a common feature in many bioactive derivatives. This group can act as a hydrogen bond donor and acceptor, and its acidity allows for ionic interactions, which are often crucial for binding to enzyme active sites or receptors. The diverse biological activities reported for thiazole-4-carboxylic acid derivatives underscore the importance of this chemical class and highlight the need for a deeper understanding of their mechanisms of action.

Hypothesized Mechanisms of Action for this compound

Given the limited direct data on this compound, we will propose several plausible mechanisms of action based on the activities of structurally analogous compounds. These hypotheses provide a foundation for a structured investigation into the compound's biological effects.

Primary Hypothesis: Inhibition of Acetolactate Synthase (ALS) in Plants

A significant lead into the potential mechanism of action comes from patent literature describing the use of 2,5-dimethylthiazole-4-carboxylic acid as an intermediate in the synthesis of herbicides. Many commercial herbicides with a thiazole core function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. As this pathway is absent in animals, ALS is an attractive target for selective herbicides.

The proposed mechanism involves the thiazole carboxylic acid mimicking the substrate or binding to an allosteric site on the ALS enzyme, leading to the inhibition of amino acid synthesis and subsequent plant death.

Experimental Workflow for Investigating ALS Inhibition

Caption: Workflow for investigating ALS inhibition.

Secondary Hypotheses Based on Broader Thiazole Bioactivities

The versatility of the thiazole scaffold suggests other potential mechanisms of action that should be considered.

Numerous thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. For instance, 2,5-disubstituted thiazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) for the treatment of acute myeloid leukemia.[7] Another study demonstrated that thiazole/thiadiazole carboxamide derivatives can act as c-Met kinase inhibitors in cancer.[8][9]

A hypothesized mechanism in this context would involve this compound binding to the ATP-binding pocket of a specific kinase, thereby blocking its catalytic activity and disrupting downstream signaling pathways.

Proposed Signaling Pathway for Kinase Inhibition

Caption: Hypothesized kinase inhibition pathway.

Thiazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. For example, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid was shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rats, with its effects attributed to anti-inflammatory and antioxidant activities.[6] Thiazole-carboxamide derivatives have also demonstrated potent antioxidant activity by scavenging free radicals.[10]